9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound consists of an indole fused with a quinoxaline ring, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine . The reaction is usually carried out in the presence of a Brønsted acid such as acetic acid or hydrochloric acid under reflux conditions . Microwave irradiation has also been employed to shorten the reaction time and improve yields .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield . The use of catalysts such as cerium (IV) oxide nanoparticles has been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated and alkylated indoloquinoxaline derivatives.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is responsible for its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its anticancer properties.
Cryptolepine: Another indole-quinoxaline derivative with significant antimalarial and anticancer activities.
B-220: A synthetic indoloquinoxaline derivative with potent DNA-binding and cytotoxic properties.
Uniqueness
9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which enhances its solubility and bioavailability compared to other indoloquinoxaline derivatives . Its unique structure also contributes to its high stability and low reduction potential, making it suitable for applications in organic electronics .
Properties
Molecular Formula |
C20H21N3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
9-methyl-6-pentylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3/c1-3-4-7-12-23-18-11-10-14(2)13-15(18)19-20(23)22-17-9-6-5-8-16(17)21-19/h5-6,8-11,13H,3-4,7,12H2,1-2H3 |
InChI Key |
JZNDYGXYVIPJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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